Cas no 2680807-29-6 (benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate)

Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate is a synthetic organic compound featuring a carbamate functional group linked to a sulfamoyl-substituted phenyl ring. Its structure combines a benzyl ester moiety with a sulfonamide group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The ethyl substitution enhances lipophilicity, potentially improving membrane permeability in bioactive applications. The sulfamoyl group offers reactivity for further derivatization, while the carbamate linkage provides stability under physiological conditions. This compound is particularly useful in the development of enzyme inhibitors or prodrugs due to its balanced solubility and hydrolytic resistance. Its well-defined structure ensures reproducibility in research and industrial applications.
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate structure
2680807-29-6 structure
商品名:benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate
CAS番号:2680807-29-6
MF:C16H18N2O4S
メガワット:334.390122890472
CID:5624410
PubChem ID:165932186

benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate 化学的及び物理的性質

名前と識別子

    • 2680807-29-6
    • benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate
    • EN300-28296178
    • インチ: 1S/C16H18N2O4S/c1-2-13-8-9-14(10-15(13)23(17,20)21)18-16(19)22-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19)(H2,17,20,21)
    • InChIKey: OKYLZKRGLPPCKG-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=C(C=CC=1CC)NC(=O)OCC1C=CC=CC=1)(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 334.09872823g/mol
  • どういたいしつりょう: 334.09872823g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 483
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 107Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28296178-0.5g
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate
2680807-29-6 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28296178-10.0g
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate
2680807-29-6 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28296178-1g
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate
2680807-29-6
1g
$1214.0 2023-09-07
Enamine
EN300-28296178-5g
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate
2680807-29-6
5g
$3520.0 2023-09-07
Enamine
EN300-28296178-10g
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate
2680807-29-6
10g
$5221.0 2023-09-07
Enamine
EN300-28296178-5.0g
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate
2680807-29-6 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28296178-0.05g
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate
2680807-29-6 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28296178-1.0g
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate
2680807-29-6 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28296178-2.5g
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate
2680807-29-6 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28296178-0.1g
benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate
2680807-29-6 95.0%
0.1g
$1068.0 2025-03-19

benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate 関連文献

benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamateに関する追加情報

Introduction to Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate (CAS No. 2680807-29-6)

Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate, a compound with the chemical identifier CAS No. 2680807-29-6, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are known for their diverse biological activities and potential therapeutic applications. The structural uniqueness of Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate arises from its combination of a benzyl group, an ethyl-substituted phenyl ring, and a sulfamoyl moiety, making it a promising candidate for further investigation in medicinal chemistry.

The significance of this compound is further underscored by its potential role in the development of novel therapeutic agents. Carbamates have been widely studied for their ability to interact with biological targets, particularly enzymes and receptors, which are crucial in modulating various physiological processes. The presence of the sulfamoyl group in Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate enhances its binding affinity to specific biological targets, making it an attractive scaffold for drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate with various biological targets. These studies have revealed that the compound exhibits promising binding properties with enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, the sulfamoyl group has been shown to modulate the activity of certain enzymes, which could be exploited for the development of drugs targeting metabolic disorders.

The synthesis of Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps include the formation of the carbamate bond between benzylamine and 4-ethyl-3-sulfamoylbenzoic acid, followed by purification procedures to isolate the desired product. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, have been employed to optimize the synthesis pathway.

In vitro studies have demonstrated the biological activity of Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate in various cellular models. These studies have shown that the compound exhibits inhibitory effects on certain enzymes associated with inflammation and pain signaling. The sulfamoyl group plays a critical role in these interactions by forming hydrogen bonds and electrostatic interactions with key residues in the enzyme active site. This has opened up new avenues for exploring its potential as a lead compound for drug development.

The pharmacokinetic properties of Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate are also of great interest. Preliminary studies have indicated that the compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its feasibility for further clinical development. However, further investigations are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) profiles.

The future prospects of Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate in pharmaceutical research are promising. Ongoing studies aim to optimize its chemical structure to enhance its biological activity and pharmacokinetic properties. Additionally, exploratory research is being conducted to identify new therapeutic applications for this compound. The integration of machine learning and artificial intelligence tools in drug discovery has also accelerated the process of identifying potential leads like Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate, thereby expediting the development of novel therapeutic agents.

In conclusion, Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate (CAS No. 2680807-29-6) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its potential as a lead compound for drug development is supported by extensive preclinical studies and ongoing research efforts aimed at optimizing its therapeutic profile. As our understanding of biological mechanisms continues to evolve, compounds like Benzyl N-(4-ethyl-3-sulfamoylphenyl)carbamate are poised to play a crucial role in addressing unmet medical needs.

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